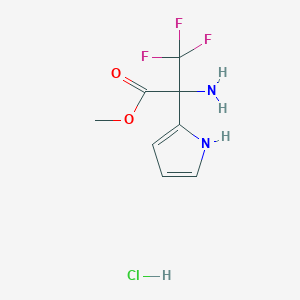

![molecular formula C23H25N3O2S B2688721 4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392254-30-7](/img/structure/B2688721.png)

4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a unique chemical with the linear formula C18H21NO2 . It has a molecular weight of 283.374 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides, which this compound is a type of, can be performed through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.374 . More specific physical and chemical properties such as melting point, solubility, and spectral data (IR, NMR) are not available in the retrieved information.Applications De Recherche Scientifique

Polymer Synthesis and Properties

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrate the compound's utility in creating new polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, underscoring their potential for advanced material applications (Hsiao, Yang, & Chen, 2000).

Organogels and Molecular Aggregation

Research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides reveals the significance of the compound in forming fluorescent gels. This study highlights the role of amphiphilic properties and side-chain conformations in controlling the gelating properties of molecules, providing valuable insights for designing novel organogels for potential use in sensing and electronic applications (Wu, Xue, Shi, Chen, & Li, 2011).

Crystal Structure and Hydrogen Bonding

Investigations into hydrogen-bonded structures of related compounds underscore their utility in forming complex molecular architectures. These structures serve as a basis for understanding molecular interactions and designing new materials with specific physical and chemical properties (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).

Antimicrobial and Antioxidant Activities

The synthesis of new classes of compounds, including the study on functionalized pyrazole scaffolds, has shown promising antimicrobial and antioxidant activities. This research opens avenues for developing novel therapeutic agents and supplements with enhanced efficacy and safety profiles (Rangaswamy, Kumar, Harini, & Naik, 2017).

Chemical Synthesis and Reactions

Research on nucleophilic substitutions and radical reactions of phenylazocarboxylates highlights the compound's utility as a versatile building block in synthetic organic chemistry. This versatility facilitates the synthesis of a wide range of complex molecules, contributing to advancements in drug development and material science (Jasch, Höfling, & Heinrich, 2012).

Propriétés

IUPAC Name |

4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-23(2,3)16-7-5-15(6-8-16)22(27)24-21-19-13-29-14-20(19)25-26(21)17-9-11-18(28-4)12-10-17/h5-12H,13-14H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWZUPFEAJPWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-](/img/structure/B2688638.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate](/img/structure/B2688640.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)

![1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2688645.png)

![Benzo[d]thiazol-6-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2688653.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2688655.png)

![Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B2688656.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2688658.png)

![3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B2688659.png)